![molecular formula C15H14N2O6S B6412281 3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261899-38-0](/img/structure/B6412281.png)
3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid, 95%
Overview
Description
3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid, 95% (3-(4-N,N-DMSPA) is a synthetic compound used in scientific research. It is an aromatic carboxylic acid with a molecular weight of 351.37 g/mol. It has a melting point of approximately 150°C and is soluble in water and organic solvents. 3-(4-N,N-DMSPA) is a useful compound for a variety of laboratory applications, including biochemistry and physiology.
Mechanism of Action
3-(4-N,N-DMSPA) works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the enzyme, it prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter. This can have a variety of effects on the body, depending on the concentration and location of the enzyme.
Biochemical and Physiological Effects
3-(4-N,N-DMSPA) has a variety of biochemical and physiological effects, depending on the concentration and location of the enzyme it inhibits. At high concentrations, it can cause increased levels of acetylcholine, resulting in increased alertness and learning abilities. At lower concentrations, it can cause muscle relaxation and reduced pain sensitivity. It can also cause increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
3-(4-N,N-DMSPA) has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high yield. It is also relatively stable, making it suitable for long-term storage. However, it is also toxic and should be handled with care.
Future Directions
The future of 3-(4-N,N-DMSPA) research is promising. Further studies are needed to better understand the biochemical and physiological effects of this compound and its potential applications. Additionally, further research is needed to understand the potential toxic effects of 3-(4-N,N-DMSPA) on humans and other organisms. Other potential future directions include the development of new synthesis methods and the exploration of new applications.
Synthesis Methods
3-(4-N,N-DMSPA) can be synthesized from 4-nitrobenzoic acid, dimethyl sulfoxide, and dimethyl sulfide. The reaction involves the condensation of the nitrobenzene with the dimethyl sulfoxide and dimethyl sulfide in the presence of a base, such as sodium hydroxide. The reaction yields 3-(4-N,N-DMSPA) in a 95% yield.
Scientific Research Applications
3-(4-N,N-DMSPA) is used in scientific research to study the biochemical and physiological effects of drugs, toxins, and other compounds. It is a useful tool for understanding the mechanisms of action of these compounds. It can also be used to study the effects of various environmental pollutants on living organisms.
properties
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-5-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)14-5-3-10(4-6-14)11-7-12(15(18)19)9-13(8-11)17(20)21/h3-9H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGNXMXRCAFOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149145 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid | |
CAS RN |
1261899-38-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261899-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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